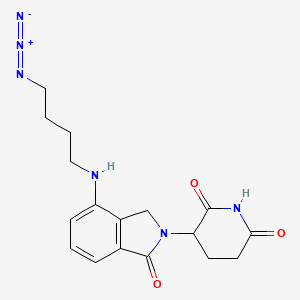

Lenalidomide-C4-azide

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H20N6O3 |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

3-[7-(4-azidobutylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C17H20N6O3/c18-22-20-9-2-1-8-19-13-5-3-4-11-12(13)10-23(17(11)26)14-6-7-15(24)21-16(14)25/h3-5,14,19H,1-2,6-10H2,(H,21,24,25) |

InChI Key |

GZVYRYZCXUVWSG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCN=[N+]=[N-] |

Origin of Product |

United States |

Lenalidomide As a Foundational Cereblon Ligand in Chemical Biology

Induced Substrate Specificity of the CRL4^CRBN^ Complex

In its native state, the CRL4^CRBN^ complex targets a specific set of proteins for ubiquitination and subsequent proteasomal degradation. nih.gov Lenalidomide's binding to a hydrophobic pocket in the thalidomide-binding domain of CRBN creates a new protein-protein interaction surface. researchgate.netscielo.org.za This altered surface enables the recruitment of proteins that are not endogenous substrates of CRBN, thereby inducing a new substrate specificity for the E3 ligase complex. nih.govmdpi.com

Selective Recruitment and Ubiquitination of Neo-Substrates (e.g., IKZF1, IKZF3, CK1α)

The newly formed binding pocket on the lenalidomide-CRBN complex has a high affinity for specific "neo-substrates." mdpi.com Prominent examples of these neo-substrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1α (CK1α). nih.govecancer.orgbeyondspringpharma.comnih.govcapes.gov.br Once recruited, these proteins are polyubiquitinated by the CRL4^CRBN^ complex, marking them for degradation by the 26S proteasome. nih.govashpublications.org The degradation of these specific neo-substrates is responsible for the therapeutic effects of lenalidomide (B1683929) in certain cancers. ashpublications.orgmdpi.com For instance, the degradation of IKZF1 and IKZF3 is crucial for its efficacy in multiple myeloma. beyondspringpharma.com

Structural Basis of Lenalidomide Crbn Interactions

Modular Chemistry Platforms for Lenalidomide-Derived Ligands

The development of modular platforms for synthesizing libraries of lenalidomide-derived ligands is crucial for systematically exploring structure-activity relationships, particularly in the context of PROTACs where linker composition and attachment geometry are critical. nih.gov

The Suzuki cross-coupling reaction is a cornerstone of these modular platforms. nih.govresearchgate.net It enables the efficient and predictable attachment of a wide variety of substituents to the C4-position of the lenalidomide core. researchgate.netnih.gov By starting with a C4-halogenated lenalidomide precursor, chemists can couple it with a diverse array of arylboronic acids or esters. nih.gov This modularity allows for the systematic investigation of how different linkers affect the biological activity of the resulting molecules. researchgate.net For example, researchers have successfully synthesized series of novel lenalidomide analogs with different phenyl groups attached to the C4-position to explore their potential as antitumor agents. nih.govresearchgate.net

Table 1: Overview of Suzuki Cross-Coupling for C4-Lenalidomide Analogs

| Component | Role | Example |

| Starting Material | Lenalidomide core with a leaving group | C4-halogenated lenalidomide |

| Coupling Partner | Introduces the desired linker/substituent | Arylboronic acids or esters |

| Catalyst | Facilitates the carbon-carbon bond formation | Palladium catalysts (e.g., Pd(PPh₃)₄) |

| Base | Activates the boronic acid/ester | Inorganic bases (e.g., Na₂CO₃) |

| Result | A library of C4-substituted lenalidomide analogs | Lenalidomide with various aryl or alkyl tethers |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Conjugation

The terminal azide (B81097) on Lenalidomide-C4-azide is primed for "click chemistry," a class of reactions known for their high efficiency, selectivity, and mild reaction conditions. nih.govrsc.org The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This reaction joins the azide-functionalized lenalidomide with a molecule containing a terminal alkyne. medchemexpress.com The copper(I) catalyst is essential, as it drastically accelerates the reaction and controls the regioselectivity, exclusively producing the 1,4-disubstituted 1,2,3-triazole linkage. nih.govresearchgate.net This stable, aromatic triazole ring covalently links the lenalidomide E3 ligase ligand to a protein-of-interest ligand, forming a functional PROTAC. The reliability and specificity of CuAAC have made it a widely used tool in medicinal chemistry and bioconjugation. rsc.orgnih.gov The reaction mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise process to form the triazole product. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation

While CuAAC is highly effective, the copper catalyst can be toxic to living systems, limiting its application in biological environments. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) provides a powerful, copper-free alternative. magtech.com.cn

SPAAC utilizes a cycloalkyne, a ring-shaped alkyne with significant ring strain. This inherent strain energizes the alkyne, allowing it to react spontaneously with an azide without the need for a metal catalyst. magtech.com.cn Common strained alkynes used for this purpose include dibenzocyclooctyne (DBCO) and bicyclononyne (BCN). medchemexpress.com this compound can be readily conjugated to molecules functionalized with DBCO or BCN groups via SPAAC. medchemexpress.com Because it avoids copper toxicity and does not interfere with native biochemical processes, SPAAC is highly bioorthogonal and is the preferred method for conjugating molecules within living cells or complex biological samples. The driving force is the release of ring strain enthalpy as the cycloalkyne forms a stable triazole ring with the azide.

Table 2: Comparison of CuAAC and SPAAC for this compound Conjugation

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Requires Copper(I) catalyst. | Catalyst-free; driven by ring strain. magtech.com.cn |

| Alkyne Partner | Terminal alkynes. medchemexpress.com | Strained cycloalkynes (e.g., DBCO, BCN). medchemexpress.com |

| Biocompatibility | Limited in living systems due to copper toxicity. | Highly bioorthogonal and suitable for in vivo applications. |

| Reaction Speed | Generally very fast. | Reaction rates depend on the specific strained alkyne used. magtech.com.cn |

| Primary Use | Organic synthesis, material science, in vitro conjugation. rsc.org | Bioconjugation in living cells and complex biological media. |

Lenalidomide C4 Azide in Proteolysis Targeting Chimeras Protacs Research

Design Principles of Lenalidomide-C4-Azide-Based PROTACs

The design of effective PROTACs is a complex process where the linker component is as critical as the protein-binding ligands. The structure, length, and attachment points of the linker significantly influence the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent protein degradation.

Role of the Azide (B81097) Handle for Linker Attachment to Proteins of Interest (POIs)

The azide group (-N3) on the this compound molecule is a key functional group for linker synthesis, primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". nih.govsemanticscholar.org This reaction allows for the efficient and specific covalent joining of the azide-functionalized lenalidomide (B1683929) (the E3 ligase binder) to a linker that has been functionalized with an alkyne group.

This modular approach offers significant advantages for PROTAC development:

Convergent Synthesis: Researchers can independently synthesize a library of POI-binding ligands with alkyne-terminated linkers and a separate library of E3 ligase ligands with azide handles, like this compound. nih.govresearchgate.net These two sets of molecules can then be "clicked" together in various combinations to rapidly generate a large and diverse library of PROTACs. nih.gov

Efficiency and Versatility: Click chemistry is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, which simplifies the synthesis of complex PROTAC molecules. nih.govsemanticscholar.org

Systematic Optimization: The ability to easily swap different linkers and POI ligands allows for systematic investigation of how these components affect degradation efficacy. For instance, a library of PROTACs was generated by conjugating an azide-functionalized linker intermediate to various warheads and E3 ligase ligands to identify optimal combinations. nih.gov The resulting triazole ring formed by the click reaction is metabolically stable, making it a suitable component for therapeutic agents. precisepeg.com

Impact of Linker Length and Composition on PROTAC Efficacy

The linker is not merely a passive spacer; its length and chemical makeup are critical determinants of a PROTAC's success. axispharm.comresearchgate.net The linker must position the POI and the E3 ligase in a specific orientation that is conducive to the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the POI's surface. researchgate.netnih.gov

Linker Length: Studies have consistently shown that linker length has a profound effect on PROTAC potency. nih.govnih.gov An optimal linker length exists for each specific POI-E3 ligase pair.

A linker that is too short may prevent the formation of a stable ternary complex due to steric hindrance.

A linker that is too long may lead to unproductive binding geometries and decreased efficacy. nih.gov

For example, in a study creating estrogen receptor (ER)-α targeting PROTACs, a 16-atom chain length was found to be optimal for degradation. nih.govnih.gov Both shorter and longer linkers resulted in reduced efficacy. researchgate.netnih.gov This highlights the necessity of fine-tuning the distance between the target protein and the E3 ligase to maximize the interaction required for ubiquitination. nih.gov

Linker Composition: The chemical nature of the linker influences a PROTAC's physicochemical properties, such as solubility, cell permeability, and stability. axispharm.com

Polyethylene glycol (PEG) linkers are commonly used to increase hydrophilicity and improve the solubility of PROTACs in aqueous environments. axispharm.combroadpharm.com

Alkyl chains are more hydrophobic and can enhance cell membrane penetration. axispharm.com

Rigid linkers , such as those containing phenyl rings or cycloalkanes, can pre-organize the PROTAC into a more active conformation, potentially increasing selectivity and stabilizing the ternary complex. precisepeg.comaxispharm.com

The following table illustrates how linker length can impact the degradation potency (DC₅₀ - the concentration required to degrade 50% of the target protein) of hypothetical BRD4-targeting PROTACs using a this compound base.

| PROTAC Candidate | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) |

| PROTAC-1 | PEG | 12 | 150 |

| PROTAC-2 | PEG | 16 | 25 |

| PROTAC-3 | PEG | 20 | 90 |

| PROTAC-4 | Alkyl Chain | 12 | 200 |

| PROTAC-5 | Alkyl Chain | 16 | 45 |

| PROTAC-6 | Alkyl Chain | 20 | 120 |

This table contains illustrative data based on general findings in the field and does not represent specific experimental results.

In Vitro Mechanistic Investigations of this compound PROTACs

To understand and optimize the function of a PROTAC, a series of in vitro assays are essential. These experiments dissect the mechanism of action, from target degradation to the specific biochemical steps that precede it. nih.gov

Assessment of Target Protein Degradation Efficiency

The primary method to determine a PROTAC's effectiveness is to measure the reduction in the amount of the target protein within cells.

Western Blotting: This is a widely used technique to quantify protein levels. nih.gov Cells are treated with varying concentrations of the PROTAC, and cell lysates are then analyzed by separating proteins by size via gel electrophoresis, transferring them to a membrane, and using antibodies to detect the specific POI. The intensity of the protein band correlates with the amount of protein. Key parameters derived from this analysis are DC₅₀ (the concentration of PROTAC that causes 50% degradation of the POI) and Dₘₐₓ (the maximum percentage of protein degradation achieved). biorxiv.org

Reporter Gene Assays: More high-throughput methods utilize reporter systems like NanoLuc® luciferase or HiBiT. nih.govoup.com The POI is fused with a small reporter tag. The degradation of the POI leads to a corresponding loss of the reporter signal (e.g., luminescence), which can be easily and quickly measured. oup.com

Ternary Complex Formation Kinetics and Stability

The formation of a stable POI-PROTAC-E3 ligase ternary complex is the pivotal event in PROTAC-mediated degradation. biorxiv.orgacs.org The stability and kinetics of this complex directly influence the rate and efficiency of protein degradation. nih.gov

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI): These are powerful biophysical techniques used to measure the kinetics (association and dissociation rates) of complex formation in real-time using purified proteins. acs.orgnih.gov In a typical SPR experiment, the E3 ligase (e.g., CRBN) is immobilized on a sensor chip. A solution containing the PROTAC and the POI is then flowed over the chip, and the binding and dissociation are measured. acs.org

Cooperativity (α): These assays can also determine the cooperativity of the ternary complex formation. Positive cooperativity (α > 1) means the binding of the PROTAC to one protein enhances its affinity for the second protein, leading to a more stable ternary complex. This is often a hallmark of highly effective PROTACs. acs.orgnih.gov

The table below shows hypothetical kinetic data for the formation of a ternary complex involving BRD4, a PROTAC, and the E3 ligase VHL, illustrating how different PROTACs can lead to complexes with varying stabilities.

| PROTAC | Cooperativity (α) | Ternary Complex Dissociation Rate (k_off, s⁻¹) | Ternary Complex Half-life (t₁/₂, min) |

| MZ1 | ~5 | 0.002 | 5.8 |

| AT1 | ~5 | 0.003 | 3.9 |

| MZP55 | <1 | 0.17 | <0.1 |

| MZP61 | <1 | 0.25 | <0.1 |

Data adapted from Roy, M. J., et al. (2019) and demonstrates the correlation between high cooperativity, slow dissociation, and longer half-life. biorxiv.orgacs.orgnih.govresearchgate.net

Ubiquitination Assays of Target Proteins

Following the formation of the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation. Directly observing this ubiquitination is a key step in validating the PROTAC's mechanism of action. bpsbioscience.comlifesensors.com

In Vitro Ubiquitination Assays: These assays are performed using purified components: the POI, the E3 ligase (e.g., CRL4^CRBN^), E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and ATP. researchgate.net After incubation with the PROTAC, the reaction mixture is analyzed by Western blot using antibodies that recognize either the POI (to observe a size shift due to attached ubiquitin) or ubiquitin itself. An increase in high-molecular-weight bands corresponding to the polyubiquitinated POI confirms that the PROTAC is inducing the desired enzymatic activity. researchgate.net

Cell-Based Ubiquitination Assays: Live-cell methods like NanoBRET™ can monitor ubiquitination in real-time. promega.com In this setup, the target protein is fused to a NanoLuc® luciferase (energy donor), and ubiquitin is fused to a HaloTag® (energy acceptor). Upon PROTAC-induced ubiquitination of the target, the donor and acceptor are brought into close proximity, generating a measurable BRET signal that is proportional to the level of ubiquitination. promega.com

Advanced PROTAC Architectures Utilizing this compound

The unique properties of this compound have facilitated its integration into sophisticated PROTAC designs aimed at overcoming the limitations of conventional small-molecule inhibitors and early-generation PROTACs. These advanced architectures offer enhanced selectivity, targeted delivery, and spatiotemporal control over protein degradation.

Homo-PROTAC Design for E3 Ligase Self-Degradation

A novel and intriguing application of lenalidomide-based moieties is in the design of Homo-PROTACs, which are engineered to induce the degradation of their own E3 ligase, CRBN. nih.gov By linking two lenalidomide molecules, a homobifunctional degrader can be created that recruits one CRBN molecule to another, leading to the ubiquitination and subsequent proteasomal degradation of CRBN itself. nih.gov This "self-degradation" strategy provides a powerful tool for studying the physiological roles of CRBN and for potentially overcoming resistance mechanisms that may arise from elevated E3 ligase levels.

While specific studies detailing the use of this compound in Homo-PROTACs are emerging, the principle has been demonstrated with closely related immunomodulatory drugs (IMiDs) like pomalidomide. nih.govthno.org In one such study, a pomalidomide-based Homo-PROTAC was shown to be a highly potent and efficient degrader of CRBN, with minimal effects on the natural neosubstrates of CRBN, Ikaros (IKZF1) and Aiolos (IKZF3). nih.gov This selectivity highlights the potential for developing precisely targeted E3 ligase degraders. The inactivation of CRBN by these Homo-PROTACs was also shown to antagonize the effects of pomalidomide, further validating their mechanism of action. nih.gov

Table 1: Research Findings on Homo-PROTACs for E3 Ligase Degradation

| Compound Class | E3 Ligase Ligand | Target Protein | Key Findings | Reference |

|---|---|---|---|---|

| Homo-PROTAC | Pomalidomide | Cereblon (CRBN) | Potent and selective degradation of CRBN with minimal impact on neosubstrates. | nih.gov |

Integration into Antibody-Drug Conjugates (ADCs) for Targeted Delivery

To enhance the tumor-specificity and minimize off-target effects of PROTACs, researchers have begun to integrate them into antibody-drug conjugates (ADCs). biochempeg.comnih.gov This strategy, termed Antibody-PROTAC Conjugates (APCs), leverages the exquisite specificity of monoclonal antibodies to deliver a potent PROTAC payload directly to cancer cells expressing a particular surface antigen. nih.gov this compound is an ideal component for constructing APCs due to its azide group, which allows for straightforward conjugation to a modified antibody via click chemistry. medchemexpress.com

The general mechanism of an APC involves the antibody binding to its target antigen on the cancer cell surface, followed by internalization of the antibody-PROTAC conjugate. nih.gov Once inside the cell, the PROTAC is released and can then engage its intracellular protein target and the E3 ligase machinery to induce targeted protein degradation. This approach has the potential to significantly widen the therapeutic window of PROTACs by concentrating their activity at the site of disease. biochempeg.com

For instance, a PROTAC targeting the bromodomain and extraterminal (BET) protein BRD4 has been successfully conjugated to the HER2-targeting antibody trastuzumab. nih.gov This APC demonstrated selective degradation of BRD4 in HER2-positive breast cancer cells. While this specific example did not use this compound, the principle of targeted delivery is directly applicable.

Table 2: Research Findings on Antibody-PROTAC Conjugates

| Antibody Target | PROTAC Target | E3 Ligase Ligand | Key Findings | Reference |

|---|---|---|---|---|

| HER2 | BRD4 | Not specified | Selective degradation of BRD4 in HER2-positive cells. | nih.gov |

Photoswitchable PROTAC Systems

A major goal in the development of targeted therapies is to achieve precise spatiotemporal control over drug activity. Photoswitchable PROTACs represent a significant step towards this goal by enabling light-mediated control of protein degradation. These innovative molecules incorporate a photosensitive linker that can change its conformation upon exposure to a specific wavelength of light, thereby activating or deactivating the PROTAC.

One approach involves the use of an azobenzene (B91143) moiety within the PROTAC linker. The azobenzene can exist in two isomeric forms, trans and cis, which can be interconverted using light of different wavelengths. This conformational change can alter the distance or orientation between the target protein ligand and the E3 ligase ligand, thus modulating the formation of the ternary complex required for degradation.

A study utilizing a lenalidomide-azo-dasatinib PROTAC demonstrated that the trans and cis isomers exhibited distinct protein degradation activities against the BCR-ABL protein. This light-dependent activity allows for the precise "on" and "off" switching of protein degradation in a localized area. While this study used a dasatinib-based PROTAC, the incorporation of this compound into such a system is feasible, with the azide group providing a convenient point for attaching a photoswitchable linker.

Another strategy involves "photocaged" PROTACs, where a photolabile protecting group is attached to a critical part of the PROTAC molecule, rendering it inactive. Upon light irradiation, the protecting group is cleaved, releasing the active PROTAC. This approach offers irreversible activation and can be used to achieve a burst of protein degradation in a specific location and at a desired time.

Table 3: Research Findings on Photoswitchable PROTACs

| Photoswitching Mechanism | E3 Ligase Ligand | PROTAC Target | Key Findings | Reference |

|---|---|---|---|---|

| Azobenzene Isomerization | Lenalidomide | BCR-ABL | Light-induced switching between active and inactive states, controlling protein degradation. |

Lenalidomide C4 Azide in Broader Chemical Biology Applications

Development of Molecular Probes for Mechanistic Studies

The inherent ability of lenalidomide (B1683929) to bind to cereblon has been ingeniously exploited through the creation of molecular probes like lenalidomide-C4-azide to investigate the mechanistic intricacies of the CRL4^CRBN^ E3 ubiquitin ligase complex. nih.govnih.govnih.gov These probes serve as invaluable reagents for understanding how lenalidomide and its analogs modulate the substrate specificity of cereblon, leading to the ubiquitination and subsequent degradation of specific target proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3). nih.gov

The azide (B81097) group on this compound provides a chemical handle for the attachment of reporter molecules, such as fluorescent dyes or affinity tags (e.g., biotin), via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.comnih.gov This allows for the creation of customized probes to study drug-protein interactions, substrate recruitment, and the dynamics of the ternary complex formation (CRBN-drug-neosubstrate) in vitro and in living cells.

A notable application is in the development of photo-affinity probes. While not this compound itself, the concept is exemplified by "photolenalidomide," which incorporates a photo-reactive group and an enrichment handle. biorxiv.orgnih.gov This allows for covalent cross-linking to binding partners upon photo-irradiation, enabling their subsequent enrichment and identification by mass spectrometry. This approach has been instrumental in confirming known targets like CRBN and IKZF1 and has led to the discovery of novel interacting proteins, such as the eukaryotic translation initiation factor 3 subunit i (eIF3i). nih.gov this compound can be similarly utilized to create probes for pull-down assays to identify proteins that interact with cereblon in a lenalidomide-dependent manner.

Bioconjugation Strategies for Cellular and Biomolecular Labeling

The azide functionality of this compound makes it an ideal component for bioconjugation, the process of covalently linking molecules to biomolecules such as proteins. nih.gov This strategy is central to many applications in chemical biology, enabling the precise labeling and tracking of cellular components.

The primary bioconjugation method employed with this compound is click chemistry. merckmillipore.comlumiprobe.com This set of reactions is known for its high efficiency, specificity, and biocompatibility, meaning it can be performed in complex biological environments with minimal side reactions. nih.gov The azide group on this compound readily reacts with an alkyne-functionalized molecule to form a stable triazole linkage. merckmillipore.com

This allows for a modular approach to creating research tools. For instance, a fluorescent dye containing an alkyne group can be "clicked" onto this compound to create a fluorescent probe. This probe can then be used to visualize the subcellular localization of its target, cereblon. Similarly, attaching a biotin (B1667282) tag via click chemistry facilitates the affinity purification of cereblon and its associated protein complexes for further analysis.

Imaging of Tagged Biomolecules in Cellular Systems

A significant application of the bioconjugation strategies described above is the imaging of tagged biomolecules within cellular systems. nih.govnih.gov By attaching a fluorescent reporter to this compound, researchers can visualize the distribution and dynamics of cereblon in living or fixed cells using advanced microscopy techniques.

This approach allows for the investigation of how the cellular environment or other stimuli affect the localization of cereblon. For example, researchers can study whether the formation of the ternary complex with a neosubstrate alters the subcellular location of cereblon. The high specificity of the lenalidomide-cereblon interaction ensures that the fluorescent signal accurately reports on the location of the target protein.

Furthermore, the principles of bioorthogonal labeling with azide-tagged molecules extend beyond just tracking the probe itself. nsf.gov In more complex experimental setups, metabolic labeling can be employed where cells are fed with azide-modified building blocks (e.g., amino acids, sugars). These azide-tagged biomolecules are incorporated into newly synthesized proteins or glycans. A subsequent reaction with a fluorescently labeled, alkyne-containing molecule allows for the visualization of these newly synthesized biomolecules. While not a direct application of this compound, this illustrates the power of the azide-alkyne click reaction in cellular imaging, a power that this compound is designed to harness for studying a specific protein target.

Application in Chemical Genetics and Phenotypic Screening

This compound and similar functionalized molecules have significant potential in the fields of chemical genetics and phenotypic screening. Chemical genetics utilizes small molecules to perturb protein function, offering a way to study the consequences of this perturbation in a temporal and often reversible manner.

In this context, this compound can be used as a starting point for the synthesis of libraries of related compounds. By varying the linker and the attached functional group, a diverse set of molecules can be created. These libraries can then be used in phenotypic screens to identify compounds that elicit a specific cellular phenotype, such as cell death in a particular cancer cell line. nih.gov

For example, a phenotypic screen could be designed to identify new degraders of a specific protein of interest. In such a screen, a library of compounds derived from this compound, where the azide has been used to attach different protein-binding ligands, would be tested for their ability to induce the degradation of the target protein. This approach is at the heart of the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that bring a target protein into proximity with an E3 ligase, leading to the target's degradation. biocat.com this compound is a key building block for creating CRBN-recruiting PROTACs. fishersci.iemedchemexpress.com

The findings from such screens can provide valuable insights into the function of the targeted protein and can serve as a starting point for the development of novel therapeutics. The ability to systematically modify the structure of this compound provides a powerful tool for exploring the complex landscape of cellular signaling pathways.

Compound Names Mentioned in the Article

| Compound Name |

| This compound |

| Lenalidomide |

| Cereblon (CRBN) |

| Ikaros (IKZF1) |

| Aiolos (IKZF3) |

| Eukaryotic translation initiation factor 3 subunit i (eIF3i) |

| Biotin |

| Photolenalidomide |

Advanced Methodologies and Future Research Directions

Structural Biology Approaches for Ternary Complex Elucidation

The therapeutic effects of Lenalidomide (B1683929) are mediated by its ability to act as a "molecular glue," stabilizing the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and specific neosubstrate proteins, leading to their ubiquitination and subsequent degradation. nih.govnih.gov Understanding the precise architecture of this drug-induced ternary complex is paramount for rational drug design.

X-ray crystallography has been instrumental in revealing the atomic-level details of how Lenalidomide and its analogues mediate the formation of the CRBN-drug-neosubstrate complex. Seminal crystallographic studies have provided high-resolution structures of CRBN in complex with Lenalidomide and various neosubstrates, such as Casein Kinase 1α (CK1α). nih.gov These structures show that Lenalidomide binds within a hydrophobic pocket on the surface of CRBN. researchgate.netresearchgate.net This binding event alters the surface of CRBN, creating a new interface that is recognized by the neosubstrate.

For instance, the crystal structure of the DDB1-CRBN-Lenalidomide-CK1α complex (PDB ID: 5FQD) reveals that Lenalidomide is essential for the interaction, with both the drug and CRBN forming contacts with a critical β-hairpin loop on CK1α. nih.gov Similarly, other structures have detailed the binding of different immunomodulatory drugs (IMiDs) and the recruitment of other neosubstrates like IKZF1 and IKZF3. nih.govnih.gov While direct crystallographic data on Lenalidomide-C4-azide is not prevalent, these existing structures serve as a foundational blueprint. The azide (B81097) modification at the C4 position is solvent-exposed, suggesting it can be functionalized without disrupting the core interactions required for ternary complex formation. nih.gov Cryo-electron microscopy (cryo-EM) offers a complementary approach, particularly for larger, more flexible complexes that are challenging to crystallize, though its application in this specific context is less documented than X-ray crystallography. researchgate.net

| PDB ID | Complex Components | Resolution (Å) | Key Findings |

| 4TZ4 | DDB1-CRBN in complex with Lenalidomide | 3.0 | Details the binding pocket of Lenalidomide in CRBN. researchgate.net |

| 5FQD | CRBN–Lenalidomide with bound CK1α | 2.45 | Confirms the molecular glue mechanism, showing direct interactions between Lenalidomide, CRBN, and the neosubstrate CK1α. nih.govchempartner.com |

| 5HXB | CRBN in complex with CC-885 (a Lenalidomide analogue) and GSPT1 | N/A | Demonstrates how different IMiD analogues can recruit different neosubstrates (GSPT1). nih.gov |

Computational Modeling and Rational Design of this compound Derivatives

Computational methods are increasingly vital for accelerating the design of new molecular glues and PROTACs based on the Lenalidomide scaffold. These in silico approaches allow for the rapid evaluation of new designs and provide hypotheses that can be tested experimentally.

Molecular dynamics (MD) simulations and docking studies are powerful tools for investigating the binding of Lenalidomide and its derivatives to CRBN. chempartner.comscielo.org.za These simulations can predict the stability of the drug-protein interaction and identify the key residues involved. Studies have shown that the glutarimide (B196013) ring of Lenalidomide is crucial for its binding to CRBN, while the phthalimide (B116566) ring is more involved in interacting with the neosubstrate. scielo.org.za MD simulations of the Lenalidomide/CRBN complex have indicated that the complex reaches a stable state and that hydrogen bonds are critical for stabilizing the interaction. scielo.org.za By modeling derivatives like this compound, researchers can predict how modifications might alter binding affinity. For example, docking programs can be used to screen virtual libraries of Lenalidomide derivatives against the CRBN binding site to prioritize compounds for synthesis. chempartner.com

Beyond binary interactions, computational models are essential for understanding the geometry and stability of the entire ternary complex. nih.gov MD simulations can shed light on the dynamic behavior of the CRBN-drug-neosubstrate assembly. Research has shown that Lenalidomide stabilizes the complex by shielding intermolecular hydrogen bonds at the protein-protein interface from water, thereby strengthening them. nih.govchemrxiv.org These simulations can also rationalize the effects of mutations in the neosubstrate on the stability of the ternary complex. nih.gov For derivatives like this compound used in PROTACs, modeling the full ternary complex (Target Protein-PROTAC-E3 Ligase) is crucial for optimizing the linker length and composition to ensure productive ubiquitination. nih.govnih.gov

Quantitative Proteomics for Off-Target Analysis and Selectivity Profiling

A key challenge in drug development is ensuring target specificity and identifying potential off-targets that could lead to unforeseen effects. Quantitative proteomics has become an indispensable tool for this purpose. tum.denih.gov The azide handle on this compound makes it particularly well-suited for activity-based protein profiling (ABPP) and chemical proteomics workflows.

By using click chemistry to attach a biotin (B1667282) tag to the azide group after the probe has interacted with its cellular targets, researchers can enrich and identify binding partners on a proteome-wide scale using mass spectrometry. biorxiv.org A similar approach using a photo-affinity labeled Lenalidomide probe ("photo-lenalidomide") successfully identified known targets like CRBN and IKZF1, validating the methodology. biorxiv.orgresearchgate.net This technique can be used to:

Confirm on-target engagement: Verify that this compound and its derivatives bind to CRBN in a cellular environment.

Identify off-targets: Discover unintended protein interactions, which is critical for assessing the selectivity of new compounds.

Profile neosubstrate degradation: Quantify the degradation of known neosubstrates and discover novel ones induced by the compound. nih.gov

Discover novel binding partners: Uncover new biology associated with the Lenalidomide scaffold, as demonstrated by the identification of the eukaryotic translation initiation factor 3 subunit i (eIF3i) as a novel, non-degraded binding partner. biorxiv.org

| Protein Target | Identification Method | Significance | Reference |

| CRBN | Chemical Proteomics with photo-lenalidomide | Confirmed as the primary binding partner. | biorxiv.orgresearchgate.net |

| IKZF1 | Chemical Proteomics with photo-lenalidomide | Confirmed as a key neosubstrate degraded in multiple myeloma cells. | biorxiv.orgresearchgate.net |

| IKZF3 | Western Blot after treatment with Lenalidomide analogues | Confirmed as a key neosubstrate degraded in multiple myeloma cells. | researchgate.net |

| CK1α | Proteomic studies | Identified as a key neosubstrate in myelodysplastic syndrome. | nih.gov |

| eIF3i | Chemical Proteomics with photo-lenalidomide | Identified as a novel, non-degraded interactor with the Lenalidomide-CRBN complex. | biorxiv.org |

Exploration of Novel E3 Ligases and Substrate Adaptors with Lenalidomide-Based Scaffolds

The vast majority of current PROTACs and molecular glues utilize ligands for a very small number of E3 ligases, primarily CRBN and VHL. researchgate.net This limits the therapeutic window, as resistance can emerge due to mutations in these ligases, and their expression can vary between cell types. A major goal in the field is to expand the repertoire of available E3 ligase recruiters.

The Lenalidomide scaffold, with its proven ability to function as a molecular glue, serves as an attractive starting point for this exploration. While Lenalidomide itself is highly specific for CRBN, medicinal chemistry efforts are underway to modify its structure to engage other E3 ligases. This involves altering the core structure to change its surface properties while maintaining the ability to be functionalized for PROTAC assembly, a role for which this compound is designed. The rational design of new E3 ligase ligands, informed by structural and computational biology, is a key future direction that promises to overcome the limitations of current targeted protein degradation technologies and unlock new therapeutic possibilities. researchgate.net

Development of Next-Generation Functionalized CRBN Ligands

The landscape of targeted protein degradation has been significantly shaped by the use of ligands for the E3 ubiquitin ligase Cereblon (CRBN). Derivatives of immunomodulatory drugs (IMiDs), such as lenalidomide and pomalidomide, are frequently employed as the CRBN-recruiting element in Proteolysis Targeting Chimeras (PROTACs). biorxiv.org A key example of a functionalized CRBN ligand used in the construction of these bifunctional molecules is This compound . This compound is a chemically modified version of lenalidomide that incorporates a C4 alkyl linker terminating in a chemically reactive azide group. medchemexpress.com This azide functionality is crucial for its role as a versatile building block in drug discovery, enabling its conjugation to a target protein-binding ligand via highly efficient and specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.comnih.govscilit.com Once assembled into a PROTAC, the lenalidomide moiety directs the entire molecule to the CRL4-CRBN E3 ligase complex. jci.orgnih.gov

However, the very mechanism that makes IMiDs effective—their ability to act as "molecular glues" that induce the degradation of neo-substrates like IKZF1 and IKZF3—can also lead to undesired off-target effects when incorporated into a PROTAC. jci.orgresearchgate.net This has spurred intensive research into developing next-generation functionalized CRBN ligands that offer greater selectivity, novel neo-substrate profiles, and the ability to overcome clinical resistance to first-generation IMiDs. ashpublications.orgnih.gov

A primary challenge in this field has been the difficulty of producing the CRBN protein in a form suitable for large-scale biophysical screening of new binders. researchgate.net Historically, generating soluble and functional CRBN required co-expression with its partner protein, DDB1, often in complex and costly insect cell systems. biorxiv.org To overcome this bottleneck, new engineered constructs, such as CRBNmidi , have been designed. biorxiv.org This construct allows for high-yield, cost-effective expression in E. coli without DDB1, greatly accelerating structure-based discovery and the screening of compound libraries to identify novel CRBN binders. researchgate.netbiorxiv.org

Research is actively moving beyond the traditional thalidomide-based glutarimide scaffold. acs.orgnih.gov Scientists are exploring entirely new chemical frameworks to modulate CRBN activity. One such class is the "cyclimids," which are ligands inspired by the C-terminal cyclic imide degrons found in natural CRBN substrates. scispace.com These compounds exhibit distinct binding modes to CRBN and provide a flexible platform for creating potent and selective degraders. scispace.com Another avenue of exploration involves minimalistic motifs derived from the hydrolysis products of thalidomide (B1683933), which have been shown to recruit and degrade neo-substrates, offering new, streamlined E3-recruiting ligands for future PROTACs. nih.gov

Furthermore, a new class of more potent CRBN binders, known as Cereblon E3 Ligase Modulators (CELMoDs), has emerged. These molecules, which include Iberdomide (CC-220) and Mezigdomide (CC-92480) , are typically larger than traditional IMiDs and exhibit a higher binding affinity for CRBN. ashpublications.org This enhanced affinity allows them to effectively degrade key cellular targets and, in some cases, overcome resistance mechanisms that have developed against lenalidomide or pomalidomide. ashpublications.orgnih.gov The development of these next-generation ligands, supported by advanced biophysical tools and rational design principles, is paving the way for a new era of more precise and effective protein degraders. ashpublications.orgacs.org

Table 1: Comparison of CRBN Ligand Generations

| Ligand Name/Class | Core Structure | Key Features | Significance |

|---|---|---|---|

| Thalidomide | Glutarimide | First-in-class IMiD; Racemic mixture with associated teratogenicity. nih.gov | Progenitor molecule that established CRBN as a druggable E3 ligase ligand. nih.gov |

| Lenalidomide | Glutarimide | Analog of thalidomide with improved potency and different neo-substrate profile (e.g., CK1α degradation). acs.org | Widely used in PROTACs; foundation for functionalized derivatives like this compound. nih.govnih.gov |

| Pomalidomide | Glutarimide | Potent thalidomide analog; effective in lenalidomide-refractory cases. nih.gov | Demonstrates that small structural changes can alter potency and clinical activity. nih.gov |

| Iberdomide / Mezigdomide (CELMoDs) | Glutarimide | Larger molecules with extended structures; higher binding affinity to CRBN. ashpublications.org | Designed to overcome IMiD resistance and achieve more profound degradation of target proteins. ashpublications.org |

| Cyclimids | Cyclic Imide | Derived from natural CRBN substrate degrons; distinct binding modes. scispace.com | Represents a novel, biology-inspired approach to designing selective CRBN binders. scispace.com |

Q & A

Q. What documentation standards ensure reproducibility of this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.